N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-chloro-4-methoxybenzenesulfonamide
Description
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Properties
IUPAC Name |
3-chloro-4-methoxy-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5O3S/c1-24-14-5-4-12(7-13(14)16)25(22,23)20-6-2-3-11-8-17-15-18-10-19-21(15)9-11/h4-5,7-10,20H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMYKQKUIHKGCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCCC2=CN3C(=NC=N3)N=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine structure have been found to act as inhibitors for rorγt, phd-1, jak1, and jak2. These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.
Mode of Action
Similar [1,2,4]triazolo[1,5-a]pyrimidine compounds have been reported to suppress the erk signaling pathway, which could result in decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT.
Biochemical Pathways
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-chloro-4-methoxybenzenesulfonamide likely affects the ERK signaling pathway. This pathway is involved in regulating various cellular processes, including proliferation, differentiation, and survival. The suppression of this pathway could lead to changes in cell cycle progression and apoptosis.
Biochemical Analysis
Biological Activity
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-chloro-4-methoxybenzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article presents a detailed overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
It features a triazolo-pyrimidine core which is known for various biological activities. The presence of the sulfonamide group enhances its pharmacological properties, making it a candidate for therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to inhibit the function of AXL receptor tyrosine kinase, which plays a critical role in cancer progression and metastasis . Inhibition of this pathway may lead to reduced tumor growth and improved outcomes in cancer therapy.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of similar triazolo compounds. For instance, compounds derived from triazolo-pyrimidine structures demonstrated moderate activity against various bacterial and fungal strains . Although specific data for this compound is limited, its structural similarity suggests potential antimicrobial properties.
Inhibition of Ubiquitin-Specific Peptidase 28 (USP28)
Another important aspect of the biological activity of related triazolo compounds is their role as inhibitors of USP28. USP28 is associated with several malignancies and represents a promising target for cancer therapy. Compounds with similar structures have shown potent inhibitory effects on USP28, suggesting that this compound could potentially exhibit similar activity .
Structure-Activity Relationship (SAR)
The SAR studies conducted on triazolo derivatives indicate that modifications at specific positions can significantly influence biological activity. For instance:
| Compound Modification | Activity Change |
|---|---|
| Substitution at the 5-position | Enhanced A(2A) receptor antagonism |
| Addition of long-chain alkyl groups | Increased solubility and potency |
| Variations in sulfonamide moiety | Altered pharmacokinetic properties |
These findings highlight the importance of chemical modifications in optimizing the therapeutic potential of triazolo compounds.
Case Studies
- AXL Inhibition : A study demonstrated that certain [1,2,4]triazolo compounds effectively inhibited AXL receptor function in vitro. This inhibition correlated with decreased cell proliferation in cancer cell lines .
- Antimicrobial Efficacy : Research on related triazolo compounds showed moderate antimicrobial activity against various pathogens. This suggests that this compound may warrant further investigation for potential use as an antimicrobial agent .
Scientific Research Applications
Antimalarial Activity
Recent studies have highlighted the potential of triazole derivatives in combating malaria. For instance, a novel series of [1,2,4]triazolo[4,3-a]pyridine sulfonamides demonstrated promising antimalarial activity against Plasmodium falciparum. The compounds were designed using virtual screening and molecular docking methods targeting falcipain-2 as an enzyme. Among the synthesized compounds, some exhibited IC50 values as low as 2.24 µM, indicating their effectiveness as antimalarial agents .
Antifungal Activity
The antifungal properties of triazole derivatives have also been extensively studied. A series of novel compounds featuring a pyridine-3-sulfonamide scaffold with 1,2,4-triazole substituents were synthesized and evaluated against various fungal strains. Many of these compounds showed enhanced efficacy compared to fluconazole, particularly against Candida albicans and Rhodotorula mucilaginosa, with minimum inhibitory concentration (MIC) values ≤ 25 µg/mL .
Anticancer Potential
Triazole compounds have been recognized for their anticancer properties as well. Research has shown that certain derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, studies focusing on the synthesis of new sulfonamide derivatives have indicated their potential in targeting specific cancer pathways and enhancing therapeutic efficacy .
Case Studies and Research Findings
Q & A
Basic: What are standard synthetic protocols for preparing triazolopyrimidine-sulfonamide hybrids like N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-chloro-4-methoxybenzenesulfonamide?
Answer:
The synthesis typically involves two key steps: (1) formation of the triazolopyrimidine core and (2) sulfonamide coupling. For the triazolopyrimidine scaffold, oxidative cyclization of hydrazine intermediates using sodium hypochlorite in ethanol (room temperature, 3 hours) yields high-purity products (73% isolated yield) . Alternatively, fusion methods with aminotriazole, ketones, and aldehydes in DMF followed by methanol crystallization are effective . Sulfonamide coupling often employs sulfonyl chlorides and amines in bases like 3,5-lutidine or ethanol under reflux .
Key Methodological Considerations:
- Use green oxidants (e.g., NaOCl) for eco-friendly protocols .
- Monitor reactions via TLC (dichloromethane mobile phase) and NMR for intermediate validation .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Answer:
1H/13C NMR resolves substituent positions and confirms sulfonamide linkage (e.g., δ ~10.72 ppm for NH protons in hydrazine intermediates) . FTIR identifies functional groups (C=N stretch ~1596 cm⁻¹, sulfonamide S=O ~1131 cm⁻¹) . HRMS validates molecular weight (e.g., [M+H]+ calculated/observed within 0.3 ppm error) . Elemental analysis ensures purity (>95% C/H/N/S agreement) .
Advanced: How can researchers optimize synthetic yields when scaling up triazolopyrimidine-sulfonamide synthesis?
Answer:
Optimization strategies include:
- Solvent Selection: Ethanol minimizes side reactions vs. DMF, which may require longer purification .
- Oxidant Stoichiometry: NaOCl in 4:1 molar ratio (oxidant:substrate) maximizes cyclization efficiency .
- Temperature Control: Room-temperature reactions reduce decomposition risks .
- By-Product Mitigation: Alumina plug filtration removes unreacted reagents .
Case Study: A 91% yield for intermediate hydrazine was achieved using acetic acid catalysis in ethanol .
Advanced: How should researchers address contradictory bioactivity data in triazolopyrimidine derivatives?
Answer:
Contradictions may arise from:
- Structural Isomerism: Triazolo[1,5-a]pyrimidine vs. [4,3-a] isomers alter binding affinity (e.g., antimalarial activity in [4,3-a] derivatives vs. tubulin inhibition in [1,5-a] analogs ).
- Substituent Effects: Electron-withdrawing groups (e.g., -Cl, -CF3) enhance sulfonamide bioactivity .
Methodological Solutions: - Perform docking studies to compare isomer binding modes.
- Use SAR libraries to systematically vary substituents (e.g., methoxy vs. chloro groups) .
Advanced: What strategies are recommended for designing analogs with improved pharmacokinetic properties?
Answer:
- LogP Optimization: Introduce polar groups (e.g., -CN, -OH) to reduce hydrophobicity while retaining aryl sulfonamide motifs .
- Metabolic Stability: Replace labile moieties (e.g., benzyloxy with cyclopropyl) .
- Bioisosteric Replacement: Substitute triazolopyrimidine with pyrazolo[1,5-a]pyrimidine to assess solubility changes .
Example: N-(5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-6-yl)sulfonamides showed enhanced stability via cyano incorporation .
Advanced: How can researchers resolve discrepancies in NMR data for intermediates?
Answer:
Discrepancies often stem from:
- Tautomerism: Triazolopyrimidine NH protons may exhibit variable δ values depending on solvent .
- Impurity Peaks: Use HPLC-MS to detect by-products (e.g., unreacted sulfonyl chlorides) .
Protocol: - Record NMR in DMSO-d6 for consistency .
- Compare with literature spectra for analogous scaffolds (e.g., δ 7.95 ppm for triazole protons vs. δ 8.09 ppm in pyridine derivatives ).
Advanced: What are best practices for evaluating in vitro biological activity of such compounds?
Answer:
- Target-Based Assays: Use enzymatic assays (e.g., tubulin polymerization for antiproliferative activity ).
- Cell Viability Screening: Employ MTT assays on relevant cell lines (e.g., Plasmodium falciparum for antimalarial studies ).
- Control Compounds: Include reference standards (e.g., colchicine for tubulin inhibition ).
Data Interpretation: Normalize IC50 values to account for solvent effects (e.g., DMSO ≤0.1% v/v) .
Basic: What safety precautions are necessary during synthesis?
Answer:
- Hazard Assessment: While some triazolopyrimidines show no acute toxicity , handle sulfonyl chlorides and NaOCl with PPE (gloves, goggles).
- Ventilation: Use fume hoods for reactions releasing HCl gas (e.g., sulfonamide coupling) .
- Waste Disposal: Quench excess oxidants with sodium thiosulfate before disposal .
Advanced: How can computational methods aid in the study of this compound?
Answer:
- Molecular Dynamics (MD): Simulate sulfonamide-protein interactions to predict binding modes .
- QSAR Modeling: Correlate substituent electronic properties (Hammett σ) with bioactivity .
- DFT Calculations: Optimize triazolopyrimidine geometry to identify reactive sites for functionalization .
Advanced: What are common impurities in the final product, and how are they characterized?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
